
Hexylhibo
Overview
Description
HexylHIBO ((S)-HexylHIBO) is a selective type I metabotropic glutamate receptor (mGluR) antagonist with inhibitory activity against mGlu1a and mGlu5a subtypes. Its pharmacological profile includes:
- Kb values: 140 µM (mGlu1a) and 110 µM (mGlu5a) .
- Molecular properties: Molecular weight = 256.3 g/mol, formula = C₁₂H₂₀N₂O₄, CAS No. 334887-43-3 .
- Functional role: Reduces spontaneous excitatory postsynaptic currents (sEPSCs) in rat models, indicating its utility in neurological research .
- Storage: Stable as a powder at -20°C for 3 years; solvent-based formulations require -80°C for 2-year stability .
This compound is commercially available through suppliers like TargetMol and MyBioSource, with pricing ranging from ¥539 (1 mg) to ¥3,980 (50 mg) .
Preparation Methods
HexylHIBO can be synthesized through a multi-step process involving the following key steps:
Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is achieved by reacting a suitable precursor with hydroxylamine.
Introduction of Hexyl Group: The hexyl group is introduced through an alkylation reaction, typically using hexyl bromide.
Amino Acid Formation: The final step involves the formation of the amino acid moiety, which is achieved through a series of reactions including amination and carboxylation.
Chemical Reactions Analysis
HexylHIBO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated and substituted derivatives of this compound.
Scientific Research Applications
HexylHIBO has several scientific research applications:
Neuroscience: It is used to study the role of metabotropic glutamate receptors in synaptic transmission and plasticity.
Pharmacology: this compound is employed in the development of drugs targeting neurological disorders such as epilepsy and neurodegenerative diseases.
Biochemistry: The compound is used to investigate the biochemical pathways involving glutamate receptors and their modulation.
Mechanism of Action
HexylHIBO exerts its effects by antagonizing group I metabotropic glutamate receptors (mGlu1a and mGlu5a). By binding to these receptors, this compound inhibits their activation, leading to a decrease in excitatory postsynaptic currents (sEPSCs) in neurons . This modulation of glutamate receptor activity affects neuronal excitability and synaptic plasticity, making this compound a valuable tool in neuroscience research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Parameter | HexylHIBO | Compound A (Hypothetical Analog) | Compound B (Hypothetical Analog) |
---|---|---|---|
Molecular Formula | C₁₂H₂₀N₂O₄ | C₁₀H₁₈N₂O₄ | C₁₄H₂₂N₂O₅ |
Molecular Weight | 256.3 g/mol | 242.3 g/mol | 298.3 g/mol |
LogP (Partition Coeff.) | ~1.5 (estimated) | ~1.2 | ~2.0 |
Solubility | Moderate in DMSO | High in aqueous buffers | Low in polar solvents |
Stability | Stable at -20°C (powder) | Degrades above 25°C | Stable at 4°C (liquid) |
Key Insights :
- This compound’s hexyl chain likely enhances lipophilicity compared to shorter-chain analogs (e.g., Compound A), improving blood-brain barrier (BBB) penetration .
- Compound B’s higher molecular weight and oxygen content may reduce bioavailability despite stronger receptor binding .
Comparison with Functionally Similar Compounds
Below is a generalized comparison based on receptor affinity and pharmacological effects.
Table 2: Functional Comparison with mGluR Antagonists
Parameter | This compound | LY341495 (mGluR2/3 Antagonist) | MPEP (mGluR5 Antagonist) |
---|---|---|---|
Target Subtypes | mGlu1a, mGlu5a | mGluR2/3 | mGlu5a |
Kb/IC50 Values | 110–140 µM | 0.014 µM (mGluR2) | 0.036 µM (mGlu5a) |
Selectivity | Dual inhibition | High for mGluR2/3 | Selective for mGlu5a |
Application | Neurological research | Anxiety/psychosis models | Pain and addiction studies |
Key Insights :
- This compound’s dual inhibition of mGlu1a/mGlu5a contrasts with the subtype-specific actions of LY341495 and MPEP .
- Its higher Kb values suggest lower potency compared to LY341495 and MPEP, but broader receptor coverage may benefit certain experimental designs .
Research Findings and Limitations
Efficacy in Neurological Models
This compound reduces sEPSCs in rats, indicating presynaptic modulation of glutamate release. However, its moderate potency limits use in high-throughput assays compared to nanomolar-scale antagonists like LY341495 .
Commercial Accessibility
Pricing and availability (e.g., 50 mg for ¥3,980) make this compound cost-effective for small-scale research compared to patented analogs like MPEP .
Biological Activity
Hexylhibo, also known as hexyl-homoibotenic acid, is a compound primarily recognized for its role as a group I metabotropic glutamate receptor antagonist . This article delves into the biological activity of this compound, encompassing its pharmacological effects, experimental findings, and potential therapeutic applications.
- Chemical Name : Hexyl-homoibotenic acid
- CAS Number : 334887-43-3
- Molecular Structure : The structure of this compound includes a hexyl group attached to a homoibotenic acid framework, which contributes to its receptor-binding properties.
This compound acts primarily on the metabotropic glutamate receptors (mGluRs), specifically targeting the mGlu1a and mGlu5a subtypes. The binding affinity (Ki values) for these receptors is approximately:
This antagonistic action suggests that this compound can modulate synaptic transmission and plasticity, potentially influencing various neurophysiological processes.
Neuropharmacological Studies
Research has demonstrated that this compound can significantly impact neurobehavioral responses. In a study involving rats, this compound was administered to assess its effect on the hypothalamic-pituitary-adrenal (HPA) axis response to stress. The findings indicated that:
- ACTH Response : this compound treatment elevated the area under the curve (AUC) for adrenocorticotropic hormone (ACTH) secretion during stress, suggesting enhanced stress reactivity .
- Corticosterone Levels : No significant change in corticosterone levels was observed with this compound treatment alone, indicating a selective modulation of the ACTH response without affecting glucocorticoid secretion .
Comparative Studies
This compound's effects have been compared with other compounds such as dexamethasone, revealing that while dexamethasone inhibits the ACTH response to stress, co-treatment with this compound reverses this inhibition. This suggests that this compound may counteract the dampening effects of glucocorticoids on stress responses .
Table 1: Summary of Key Studies Involving this compound
Potential Therapeutic Applications
Given its biological activity, this compound holds potential therapeutic implications in treating conditions associated with dysregulated glutamate signaling. These may include:
- Neuropsychiatric Disorders : Due to its modulation of stress responses and synaptic plasticity, this compound could be explored for conditions such as anxiety disorders and depression.
- Cognitive Decline : Its effects on synaptic function may also position this compound as a candidate for research into cognitive impairments associated with aging or neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Hexylhibo with high purity?
- Methodological Answer : Follow a stepwise synthesis protocol using inert atmospheres (e.g., nitrogen) to prevent oxidation. Use high-purity precursors and validate each step with thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) for intermediate verification. Post-synthesis, employ recrystallization or column chromatography for purification, and confirm purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
Q. Which characterization techniques are essential for verifying this compound’s structural and functional properties?
- Methodological Answer : Combine spectroscopic methods (e.g., NMR for molecular structure, FT-IR for functional groups) with mass spectrometry for molecular weight confirmation. Thermal stability should be assessed via thermogravimetric analysis (TGA), while crystallinity is determined via X-ray diffraction (XRD). Document all data with error margins and replicate measurements .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
- Methodological Answer : Standardize reaction conditions (temperature, solvent ratios, catalyst concentrations) and implement quality control checkpoints. Use statistical process control (SPC) charts to monitor yield and purity variations across batches. Cross-validate results with independent labs using shared protocols .
Q. What strategies are effective for assessing this compound’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies under controlled stressors (e.g., light, humidity, temperature). Use Arrhenius modeling to predict degradation rates. Analyze degradation products via LC-MS and compare with baseline stability data. Include negative controls to isolate environmental effects .
Q. How should researchers conduct a systematic literature review on this compound’s existing studies?
- Methodological Answer : Use Boolean search operators in databases (e.g., PubMed, SciFinder) with keywords like "this compound synthesis," "bioactivity," and "mechanism." Filter results by relevance, publication date (last 10 years), and peer-reviewed journals. Map contradictions using a matrix of study objectives, methods, and outcomes .
Advanced Research Questions
Q. How can contradictions in this compound’s reported biological activity across studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify methodological disparities (e.g., cell lines, dosage variations). Replicate conflicting experiments under standardized conditions. Use sensitivity analysis to quantify the impact of variables like solvent choice or assay protocols. Publish null results to reduce publication bias .
Q. What statistical models are suitable for optimizing this compound’s synthesis parameters?
- Methodological Answer : Apply response surface methodology (RSM) or factorial design to evaluate interactions between variables (e.g., temperature, pH). Use ANOVA to identify significant factors. Validate models with pilot-scale syntheses and adjust coefficients iteratively. Report confidence intervals for predictive accuracy .
Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanism of action?
- Methodological Answer : Integrate computational chemistry (molecular docking) with in vitro assays to predict binding affinities. Validate with in vivo models using isotopic labeling for pharmacokinetic tracking. Collaborate with bioinformaticians to map pathways affected by this compound in omics datasets .
Q. What methodologies address reproducibility challenges in this compound research?
- Methodological Answer : Adopt open-science practices: share raw data, code, and detailed protocols via repositories like Zenodo. Use blockchain-secured lab notebooks for tamper-proof records. Participate in multicenter studies to benchmark results against external datasets .
Q. How should long-term toxicity studies for this compound be structured to meet regulatory standards?
- Methodological Answer : Follow OECD guidelines for chronic toxicity testing. Use tiered approaches: Phase 1 (6-month rodent studies with histopathology), Phase 2 (genotoxicity assays like Ames test), and Phase 3 (ecotoxicology assessments). Include dose-response curves and NOAEL (No Observed Adverse Effect Level) calculations. Partner with regulatory consultants for protocol alignment .
Properties
IUPAC Name |
2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398387 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334887-43-3 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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